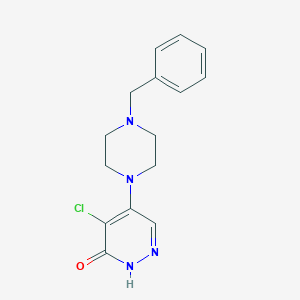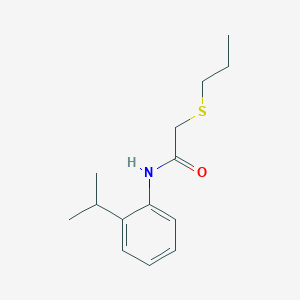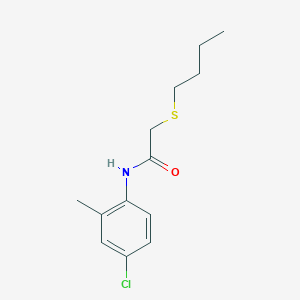![molecular formula C13H8ClF3N4O3 B284166 N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as trifludimoxazin and belongs to the class of urea herbicides.
Wirkmechanismus
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves inhibition of photosynthesis in plants. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This results in the accumulation of toxic intermediates that lead to cell death. In fungi, it inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have low toxicity in mammals. It is rapidly metabolized and eliminated from the body. However, it can cause eye and skin irritation upon contact. In plants, it causes chlorosis and necrosis, leading to plant death. In fungi, it inhibits growth and reproduction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It is a potent inhibitor of PPO and ergosterol synthesis, making it a useful tool for studying these processes. It is also relatively stable and easy to handle. However, it has limitations in that it is specific to certain targets and may not be effective against all plant or fungal species.
Zukünftige Richtungen
There are several future directions for research on N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is to study its potential use as an antifungal agent in the treatment of fungal infections. Another direction is to study its potential use as an anticancer agent. Furthermore, it could be studied for its potential use in weed control in agriculture. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective derivatives.
Synthesemethoden
The synthesis of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with trifluoromethylamine to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid. The second step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid with phosgene to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride. The final step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride with 6-chloro-4-pyrimidinamine to form N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used in scientific research due to its potential applications in various areas. It has been studied as a herbicide for weed control in agriculture. It has also been studied for its potential use as an antifungal agent in the treatment of fungal infections. Furthermore, it has been studied for its potential use as an anticancer agent.
Eigenschaften
Molekularformel |
C13H8ClF3N4O3 |
|---|---|
Molekulargewicht |
360.67 g/mol |
IUPAC-Name |
1-(6-chloropyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C13H8ClF3N4O3/c14-9-5-10(19-6-18-9)20-11(22)21-13(12(15,16)17)23-7-3-1-2-4-8(7)24-13/h1-6H,(H2,18,19,20,21,22) |
InChI-Schlüssel |
PNRROLOHZZPYML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
